![molecular formula C21H22F3N3O3 B2656871 1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 954611-03-1](/img/structure/B2656871.png)
1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea
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Description
1-((1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C21H22F3N3O3 and its molecular weight is 421.42. The purity is usually 95%.
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Scientific Research Applications
Stereoselective Synthesis and Biological Activities
One area of research focuses on the stereoselective synthesis of urea derivatives, demonstrating the significance of stereochemistry in the biological activity of these compounds. For instance, the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor illustrates the critical role of stereochemistry in medicinal chemistry and drug development (Chen et al., 2010).
Enzyme Inhibition and Anticancer Properties
Research on unsymmetrical 1,3-disubstituted ureas has explored their enzyme inhibition and anticancer properties. Such studies reveal the potential of urea derivatives as therapeutic agents against various diseases, including cancer (Mustafa et al., 2014).
Interaction with Biological Systems
The interaction of urea derivatives with biological systems, such as their modulation of enzyme activities and potential as anticancer agents, underscores the importance of these compounds in drug discovery and biochemical research. For example, the development of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas as novel acetylcholinesterase inhibitors highlights the therapeutic applications of urea derivatives in treating diseases like Alzheimer's (Vidaluc et al., 1995).
Molecular Design and Material Science
Urea derivatives also play a role in material science and molecular design. The synthesis and study of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists demonstrate the application of these compounds in understanding receptor-ligand interactions and designing new materials with specific biological activities (Fotsch et al., 2001).
properties
IUPAC Name |
1-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O3/c1-2-30-18-8-6-17(7-9-18)27-13-14(10-19(27)28)12-25-20(29)26-16-5-3-4-15(11-16)21(22,23)24/h3-9,11,14H,2,10,12-13H2,1H3,(H2,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNRTFHUOKJXTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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